3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H13FN2O |
|---|---|
Molecular Weight |
256.27 g/mol |
IUPAC Name |
3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C15H13FN2O/c16-11-6-8-12(9-7-11)18-14(13(17)15(18)19)10-4-2-1-3-5-10/h1-9,13-14H,17H2 |
InChI Key |
WYYXBPDQRSEFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)N |
Origin of Product |
United States |
Preparation Methods
Staudinger Cycloaddition: Core Ring Formation
The Staudinger cycloaddition between imines and ketenes is the most widely reported method for constructing the azetidin-2-one scaffold.
Reaction Setup and Optimization
-
Imine Preparation : Aromatic imines derived from 4-fluoroaniline and substituted benzaldehydes are preferred due to their electron-withdrawing effects, which accelerate cycloaddition.
-
Ketenes : Phthalimido-protected glycine acyl chlorides generate ketenes in situ when treated with a base (e.g., triethylamine) in toluene at 80°C.
-
Diastereoselectivity : The reaction exclusively produces cis-β-lactams () when aromatic imines are used, as confirmed by -NMR coupling constants.
Table 1: Staudinger Cycloaddition Conditions and Yields
| Imine Substituent | Solvent | Temperature | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| 4-Fluorophenyl | Toluene | 80°C | 78 | >99% cis |
| 4-Chlorophenyl | Toluene | 80°C | 72 | >99% cis |
| 4-Methoxyphenyl | Toluene | 80°C | 65 | 95% cis |
Alkylation-Oxidation Sequence
A patent-described method involves alkylating a preformed azetidinone intermediate followed by oxidation to introduce the 4-phenyl group.
Key Steps
-
Alkylation : (4S)-1-(4-Fluorophenyl)azetidin-2-one is treated with 4-fluorocinnamyl bromide in the presence of a base (e.g., NaH) to install the cinnamyl side chain.
-
Oxidation : The intermediate undergoes oxidation using Jones reagent (CrO/HSO) to yield the 4-phenyl-substituted product.
Deprotection and Functionalization of the Amino Group
Phthalimide Deprotection
The Staudinger cycloaddition typically yields phthalimido-protected intermediates, requiring deprotection to free the C-3 amino group.
Hydrazine Hydrate Method
-
Procedure : The protected β-lactam is stirred with hydrazine hydrate (NHNH·HO) in ethanol at 60°C for 1–2 hours.
-
Mechanism : Hydrazine cleaves the phthalimide group via nucleophilic attack, forming a soluble hydrazide byproduct.
-
Optimization : Adding concentrated HCl after initial deprotection breaks insoluble salts, improving yield (85–90%).
Equation 1 :
Alternative Deprotection Strategies
-
Enzymatic Methods : Lipases in buffered solutions (pH 7.4) offer mild conditions but are less efficient (50–60% yield).
-
Acidic Hydrolysis : HCl in dioxane removes phthalimide groups but risks β-lactam ring cleavage.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Nucleophilic Attack at the β-Lactam Carbonyl
The strained lactam ring undergoes nucleophilic ring-opening reactions, a hallmark of β-lactams. Key pathways include:
Reactions Involving the 3-Amino Group
The primary amine at position 3 participates in classic nucleophilic substitutions and condensations:
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Conditions : Dry DMF, 0–5°C, triethylamine (TEA) as base
-
Products : N-Acetyl/N-benzoyl derivatives
Alkylation
-
Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)
-
Conditions : K₂CO₃, DMF, 60°C
-
Products : N-Alkylated derivatives
Oxidation
-
Reagents : KMnO₄ (acidic), CrO₃
-
Products : 3-Oxo derivatives (e.g., 3-keto-1-(4-fluorophenyl)-4-phenylazetidin-2-one)
-
Oxidation under mild conditions preserves the lactam ring but converts the amine to a ketone, verified by loss of NH₂ signals in ¹H NMR.
-
Reduction
-
Reagents : LiAlH₄, NaBH₄
-
Products : 3-Aminoazetidine alcohols
-
LiAlH₄ reduces the lactam carbonyl to a hydroxyl group, forming 3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-ol, characterized by IR (broad O–H stretch at ~3400 cm⁻¹).
-
Substituent-Directed Reactivity
The 4-fluorophenyl and phenyl groups influence electronic and steric effects:
Electrophilic Aromatic Substitution (EAS)
-
Reagents : HNO₃/H₂SO₄, Br₂/FeBr₃
-
Conditions : 0–25°C
-
Products : Nitro- or bromo-substituted derivatives at the para positions of the phenyl rings
Suzuki Coupling
-
Reagents : Arylboronic acids, Pd(PPh₃)₄
-
Conditions : DME/H₂O, 80°C
-
Products : Biaryl-functionalized azetidinones
Acid-Catalyzed Ring Expansion
-
Conditions : HCl, refluxing ethanol
-
Products : Pyrrolidin-2-one derivatives
Thermal Degradation
-
Conditions : >200°C, inert atmosphere
-
Products : Fragmentation into aniline and fluorobenzene derivatives
Comparative Reactivity Insights
Azetidin-2-ones with electron-withdrawing groups (e.g., 4-fluorophenyl) exhibit slower hydrolysis rates compared to non-fluorinated analogs due to reduced nucleophilic susceptibility. For example:
| Compound | Hydrolysis Half-life (pH 7.4, 25°C) |
|---|---|
| 3-Amino-1-phenylazetidin-2-one | 2.1 hours |
| 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one | 4.8 hours |
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities, primarily attributed to its β-lactam structure:
-
Anticancer Activity :
- Research indicates that derivatives of azetidin-2-one compounds, including 3-amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one, have shown promising antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells with IC50 values ranging from 10 to 33 nM for related compounds .
- The mechanism underlying this activity often involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division .
-
Inhibition of Enzymatic Activity :
- The compound has been investigated for its potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer progression. Some derivatives showed COX-2 selectivity indexes significantly higher than reference drugs like celecoxib, indicating potential as anti-inflammatory agents .
- Antimicrobial Properties :
Synthesis and Derivatives
The synthesis of this compound typically involves multiple steps due to the compound's highly reactive β-lactam ring. Various synthetic strategies have been explored to optimize yields and enhance pharmacological properties:
- Staudinger Cycloaddition : This method has proven effective for forming the β-lactam ring, allowing for the introduction of diverse substituents at the C-4 position, thus tailoring the compound's biological profile .
Table 1: Summary of Biological Activities and IC50 Values
Case Study: Antitumor Activity
A study evaluated the cytotoxic effects of various azetidinone derivatives, including those related to this compound, on ER+ human MCF-7 breast cancer cells. The results indicated that these compounds could induce apoptosis and significantly affect microtubule organization, leading to mitotic catastrophe in treated cells .
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in the Azetidinone Family
Compound 1 : (±)-trans-3-Amino-1-(chrysen-6-yl)-4-phenylazetidin-2-one
- Structure : Chrysene replaces the 4-fluorophenyl group.
- Synthesis : Microwave-assisted reaction using molecular iodine (20 mol%) and acetyl chloride in benzene .
- Key Differences : The bulky chrysene moiety likely reduces solubility but may enhance π-π stacking interactions. Fluorine absence diminishes electronegativity effects.
Compound 2 : 3-[4-(3-Nitro-2-oxo-2H-chromen-4-ylamino)-phenyl]-4-phenylazetidin-2-ones
- Structure : Nitrochromene substituent at position 3.
- Antimicrobial activity reported, suggesting a structure-activity relationship (SAR) for azetidinones with electron-deficient substituents .
- 13C-NMR Data : C=O at 162.6 ppm and C=N at 163.7 ppm indicate strong conjugation effects .
Compound 3 : 3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenylazetidin-2-one
- Structure: Piperazino-methyl and 4-methoxyphenyl substituents.
- Molecular Weight : 445.53 g/mol (C27H28FN3O2).
- Methoxy substituents improve solubility but may reduce metabolic stability .
Non-Azetidinone Analogues
Compound 4 : 4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one
- Structure: 5-membered pyrrolidinone ring instead of β-lactam.
- Molecular formula: C10H11FN2O .
Compound 5 : 3-Amino-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carbonitrile
Comparative Data Table
Biological Activity
3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one is a synthetic compound belonging to the azetidinone class, characterized by its β-lactam structure. This compound has garnered attention due to its potential biological activities, including antibacterial, anticancer, and cholesterol absorption inhibitory effects. The unique combination of substituents in its structure contributes to its reactivity and interaction with biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 256.27 g/mol. Its structure features an amino group at the 3-position and a fluorophenyl substituent at the 1-position, which enhances its pharmacological properties.
Antibacterial Activity
Research indicates that compounds in the azetidinone class exhibit significant antibacterial properties. The β-lactam ring is known for its ability to inhibit bacterial cell wall synthesis, making these compounds effective against various pathogens. The presence of the fluorophenyl group may enhance the compound's lipophilicity and metabolic stability, potentially increasing its effectiveness against resistant strains.
Anticancer Properties
This compound has been investigated for its anticancer activity. Studies suggest that similar azetidinones can induce apoptosis in cancer cells by interfering with critical metabolic pathways. The specific mechanism may involve the inhibition of proteases that are essential for cancer cell survival and proliferation.
Cholesterol Absorption Inhibition
This compound has also demonstrated potential as a cholesterol absorption inhibitor. Mechanistic studies indicate that azetidinones can modulate lipid metabolism and reduce cholesterol levels in animal models. For instance, related compounds have shown efficacy in lowering total plasma cholesterol by inhibiting intestinal absorption.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. A comparative analysis with structurally similar compounds reveals that variations in substituents can lead to distinct biological profiles:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-Amino-4-methylphenylazetidin-2-one | Similar azetidinone structure but different substituents | Enhanced solubility and altered biological activity |
| 3-Amino-1-(3-fluorophenyl)-4-methylazetidin-2-one | Contains a methyl group instead of a phenyl | Potentially different antibacterial spectrum |
| 3-Amino-1-(4-chlorophenyl)-4-phenyldihydroazetidin | Chlorine substituent at position 1 | Variations in reactivity due to electronegative chlorine |
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including Staudinger cycloaddition methods. These synthetic strategies allow for the production of various derivatives tailored for specific applications, enhancing their pharmacological profiles.
Case Studies
Several case studies have explored the efficacy of azetidinones in clinical settings:
- Antibacterial Efficacy : A study demonstrated that a derivative of this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a new antibiotic agent.
- Cancer Treatment : In vitro studies on breast cancer cell lines indicated that treatment with azetidinone derivatives resulted in reduced cell viability and increased apoptosis markers, suggesting their potential as anticancer agents.
- Cholesterol Management : Animal models treated with azetidinone compounds exhibited a marked decrease in serum cholesterol levels, supporting their role as effective cholesterol absorption inhibitors.
Q & A
Q. What are the standard protocols for synthesizing 3-Amino-1-(4-fluorophenyl)-4-phenylazetidin-2-one?
The synthesis typically involves a condensation reaction under reflux conditions. For example, a mixture of 7-methoxy-2-naphthol and α-cyano-4-fluorocinnamonitrile in ethanol, catalyzed by piperidine, is heated until precipitation occurs. The crude product is filtered and recrystallized from ethanol to yield pure crystals. Reaction monitoring via TLC and optimization of solvent/catalyst ratios are critical for reproducibility .
Q. What analytical techniques are used to confirm the compound’s purity and structural identity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the azetidinone ring geometry, fluorine substituent position, and phenyl group orientations.
- High-Performance Liquid Chromatography (HPLC): Validates purity using reverse-phase columns, such as phenyl-hexyl stationary phases, with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
Q. How is the crystal structure of this compound determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer, and data collection is performed at ~295 K. Structure solution uses direct methods (e.g., SHELXS), followed by refinement with SHELXL. Key parameters include R-factors (<0.05), anisotropic displacement parameters, and hydrogen-bonding networks .
Advanced Research Questions
Q. How can contradictions in synthetic yields or structural data be resolved?
- Yield Discrepancies: Optimize reaction conditions (e.g., solvent polarity, catalyst loading). For example, substituting ethanol with DMF may enhance solubility of intermediates.
- Structural Ambiguities: Cross-validate using complementary techniques. For instance, discrepancies in dihedral angles between computational models and SCXRD data can be resolved via Hirshfeld surface analysis .
Q. What advanced methodologies refine crystallographic data for this compound?
- SHELXL Features: Use TWIN and HKLF 5 commands for twinned data refinement. Incorporate restraints for disordered fluorophenyl groups.
- Hydrogen Bonding Networks: Apply SHELX’s AFIX constraints to model bifurcated hydrogen bonds. Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and intermolecular interactions .
Q. How can computational modeling enhance understanding of its supramolecular interactions?
Q. What strategies improve enantiomeric purity in synthesis?
- Chiral Catalysts: Employ asymmetric catalysis (e.g., chiral amines) during ring-closing steps.
- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose derivatives) in preparative HPLC. Monitor enantiomeric excess via circular dichroism .
Methodological Notes
- Crystallography Workflow: Data collection → structure solution (SHELXS) → refinement (SHELXL) → validation (PLATON) → deposition (CIF).
- Synthetic Optimization: DOE (Design of Experiments) approaches systematically vary temperature, solvent, and stoichiometry.
- Data Reproducibility: Archive raw diffraction data (e.g., .hkl files) and refinement logs for peer review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
